A Technical Guide to the Physical Properties of N-(Methoxycarbonyl)-L-tert-leucine
A Technical Guide to the Physical Properties of N-(Methoxycarbonyl)-L-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Methoxycarbonyl)-L-tert-leucine, also known by its systematic IUPAC name (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid, is a protected amino acid derivative.[1] It serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceutical compounds, most notably the HIV protease inhibitor Atazanavir.[2] In this context, N-(Methoxycarbonyl)-L-tert-leucine is reacted with other complex intermediates to construct the final active pharmaceutical ingredient.[2][3] Its methoxycarbonyl protecting group allows for controlled reactions in multi-step syntheses.[3] A thorough understanding of its physical properties is essential for process optimization, formulation development, and ensuring the quality and purity of synthesized materials.
This technical guide provides a comprehensive overview of the known physical properties of N-(Methoxycarbonyl)-L-tert-leucine, details common experimental protocols for their determination, and illustrates its role in chemical synthesis.
Core Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical data for N-(Methoxycarbonyl)-L-tert-leucine (CAS RN: 162537-11-3).
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | PubChem[1] |
| Molecular Formula | C₈H₁₅NO₄ | ChemicalBook[2], PubChem[1] |
| Molecular Weight | 189.21 g/mol | ChemicalBook[2], PubChem[1] |
| Appearance | White to off-white solid/powder | ChemicalBook[2] |
| Melting Point | 108-109 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 320.9 ± 25.0 °C at 760 mmHg | ChemicalBook[2] |
| Density (Predicted) | 1.126 ± 0.06 g/cm³ | ChemicalBook[2] |
| Water Solubility | 26.4 g/L at 20°C | ChemicalBook[2] |
| Solubility in Organic Solvents | Soluble in ethyl acetate and methanol | ChemicalBook[2] |
| pKa (Predicted) | 4.46 ± 0.10 | ChemicalBook[2] |
| LogP | 0.832 at 21°C | ChemicalBook[2] |
| Polar Surface Area (PSA) | 75.6 Ų | PubChem[1] |
Experimental Protocols
Detailed experimental procedures for the characterization of a specific compound like N-(Methoxycarbonyl)-L-tert-leucine are often not published individually. The following sections describe standard, widely accepted laboratory methodologies for determining key physical properties and a specific synthesis protocol found in the literature.
Synthesis of N-(Methoxycarbonyl)-L-tert-leucine
This protocol describes the synthesis starting from (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine).[2]
Step 1: Dissolution and Cooling
-
(S)-2-amino-3,3-dimethylbutanoic acid (5.0 g, 38.6 mmol) is dissolved in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml). The pH is maintained between 8 and 9.[2]
-
The solution is cooled to 0 °C in an ice bath.[2]
Step 2: Acylation
-
Methyl chloroformate (5.88 ml, 76.33 mmol) is added dropwise to the stirred solution.[2]
-
The reaction mixture is then warmed to 60°C and stirred continuously for 18 hours.[2]
Step 3: Work-up and Extraction
-
After the reaction is complete, the mixture is cooled to room temperature.[2]
-
It is then extracted with dichloromethane (DCM) to separate the aqueous layer.[2]
-
The aqueous layer is acidified using 1N hydrochloric acid.[2]
-
A subsequent extraction is performed with ethyl acetate (EtOAc).[2]
Step 4: Isolation and Purification
-
The combined organic layer from the ethyl acetate extraction is dried over anhydrous sodium sulfate (Na₂SO₄).[2]
-
The solvent is removed by concentration under reduced pressure.[2]
-
The resulting crude product is stirred and distilled in hexane to yield N-(Methoxycarbonyl)-L-tert-leucine as a white solid.[2]
Melting Point Determination
The melting point is a critical indicator of purity.[4] The capillary method is a standard and common technique for its determination.[5]
-
Sample Preparation: A small amount of the dry, powdered N-(Methoxycarbonyl)-L-tert-leucine is packed into a capillary tube sealed at one end.[5][6] The sample should be compacted to a height of 1-2 mm.[6]
-
Apparatus: The capillary tube is placed in a heating block of a melting point apparatus (such as a DigiMelt or Mel-Temp).[7]
-
Measurement:
-
A rapid heating ramp (10-20 °C/min) can be used initially to find an approximate melting range.[7]
-
For an accurate measurement, a new sample is heated to a temperature about 5-10 °C below the approximate melting point.[7]
-
The heating rate is then slowed to about 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
-
Solubility Determination
Solubility is typically determined using the shake-flask method, which is considered the gold standard for establishing equilibrium solubility.[8]
-
Protocol:
-
An excess amount of solid N-(Methoxycarbonyl)-L-tert-leucine is added to a known volume of the solvent (e.g., water, ethyl acetate) in a sealed flask.[8]
-
The flask is agitated (e.g., shaken or stirred) in a constant temperature bath until equilibrium is reached. This may take 24-72 hours.
-
Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.
-
A sample of the supernatant is carefully withdrawn, typically using a syringe fitted with a filter to prevent any solid particles from being collected.[8]
-
The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[9] This concentration represents the solubility of the compound in that solvent at that specific temperature.[8]
-
Visualizations
Logical Relationship in Pharmaceutical Synthesis
The following diagram illustrates the role of N-(Methoxycarbonyl)-L-tert-leucine as a protected amino acid intermediate. L-tert-leucine is protected with a methoxycarbonyl group to allow for its specific use in the multi-step synthesis of more complex molecules like Atazanavir.
References
- 1. N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 3. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. byjus.com [byjus.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. solubility experimental methods.pptx [slideshare.net]
